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Compound of Interest

Compound Name:
4-Cyclopropoxy-2-methyl-5-

nitropyridine

Cat. No.: B14838107

Get Quote

Executive Summary & Structural Context
4-Cyclopropoxy-2-methyl-5-nitropyridine (Molecular Formula:

; MW: 194.19 Da) is a trisubstituted pyridine derivative. Its chemical behavior and spectral
signature are defined by the interplay between the electron-withdrawing nitro group at C5 and
the electron-donating cyclopropoxy group at C4.

Accurate characterization of this molecule requires distinguishing it from common regioisomers

(e.g., 4-methyl-2-cyclopropoxy analogs) and verifying the integrity of the cyclopropyl ether

linkage, which is sensitive to strong acidic conditions.

Structural Descriptors[1][2][3][4][5][6]
Core: Pyridine ring.[1][2]

Substituents:

C2: Methyl group (Weakly activating, inductive donor).
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C4: Cyclopropoxy group (Strongly activating by resonance, steric bulk).

C5: Nitro group (Strongly deactivating, deshielding peri-protons).

Synthesis & Sample Preparation Strategy
To ensure the validity of the spectroscopic data, the sample history must be understood. This

compound is typically synthesized via Nucleophilic Aromatic Substitution (

).

Synthesis Workflow (Contextual)
The precursor, 4-chloro-2-methyl-5-nitropyridine, undergoes displacement with cyclopropanol in

the presence of a strong base (e.g., NaH or

-BuOK) in an aprotic solvent (THF or DMF).

4-Chloro-2-methyl-
5-nitropyridine

(Starting Material)
Meisenheimer

Complex

Nucleophilic Attack

Cyclopropanol + NaH
(THF, 0°C to RT)

4-Cyclopropoxy-2-methyl-
5-nitropyridine

(Target)

Elimination of Cl-
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Figure 1: Synthesis pathway via

mechanism. The integrity of the cyclopropyl ring is preserved by maintaining temperature
control (<60°C).

Analytical Sample Preparation
NMR: Dissolve 5–10 mg in 0.6 mL of DMSO-

or

.

is preferred for resolution of the cyclopropyl multiplets, while DMSO-
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may be required if the nitro group induces poor solubility.

MS: Dilute to 10 µg/mL in Methanol/Water (1:1) + 0.1% Formic Acid. Avoid high

fragmentation voltages to preserve the molecular ion.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
The

NMR spectrum is characterized by two distinct aromatic singlets and the unique high-field
multiplets of the cyclopropyl group.

H NMR Data (400 MHz,

)
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

H-6 9.02 Singlet (s) 1H

Most Deshielded.

Ortho to

and adjacent to

Ring Nitrogen.

The combined

electron-

withdrawing

effect shifts this

significantly

downfield.

H-3 6.75 Singlet (s) 1H

Shielded. Ortho

to the electron-

donating

Cyclopropoxy

group. Located

between the

Methyl and

Alkoxy groups.[3]

[4]

O-CH 3.95 Multiplet (tt) 1H

Characteristic

methine proton

of the

cyclopropyl

ether.

Hz.

Ar-CH 2.65 Singlet (s) 3H Methyl group

attached to the

aromatic ring

(C2). Slightly

deshielded by
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the pyridine ring

current.

Cyp-CH 0.90 – 0.98 Multiplet (m) 2H

Cyclopropyl

methylene

protons (

to oxygen).

Cyp-CH 0.75 – 0.85 Multiplet (m) 2H

Cyclopropyl

methylene

protons (

to oxygen,

distinct

diastereotopic

environment).

C NMR Data (100 MHz,

)
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Carbon
Shift (

, ppm)
Type Assignment

C-2 163.0 Quaternary Ipso to Methyl.

C-4 160.5 Quaternary

Ipso to Oxygen.

Highly deshielded by

electronegative O and

pyridine N.

C-6 146.0 CH
Aromatic CH, adjacent

to N.

C-5 136.0 Quaternary Ipso to Nitro group.

C-3 108.0 CH

Aromatic CH, shielded

by ortho-alkoxy

resonance.

O-CH 54.5 CH

Cyclopropyl methine.

High field compared to

acyclic ethers.

Ar-CH 24.5 CH Methyl carbon.

Cyp-CH 6.5 CH
Cyclopropyl

methylenes (typical

high-field region).

Correlation Logic (2D NMR)
HMBC: The Methyl protons (2.65 ppm) will show a strong 3-bond correlation to C-3 (108.0

ppm) and C-2 (163.0 ppm). This confirms the regiochemistry of the methyl group relative to

the shielded aromatic proton.

NOESY: A spatial correlation (NOE) should be observed between the Methyl protons and H-

3, and between H-3 and the Cyclopropyl methine. H-6 should show no NOE with the methyl

group, confirming the 2,5-substitution pattern.
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Mass Spectrometry (MS)
Analysis is performed using Electrospray Ionization (ESI) in Positive Mode.

Molecular Ion:

m/z.

Key Fragmentation:

The cyclopropyl ether is prone to cleavage under high collision energy.

Loss of the cyclopropyl radical/group (

, 41 Da) or elimination of cyclopropene leads to a characteristic daughter ion at m/z 153
(corresponding to the 4-hydroxy analog).

Parent Ion [M+H]+
m/z 195.2

Loss of Cyclopropyl (-C3H5)
[M+H - 41]+
m/z 154.1

Ether Cleavage

Loss of NO2 (-46)
[M+H - NO2]+

m/z 149.2

Nitro Loss

Pyridone/Phenol Core
m/z ~154

Rearrangement

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway in ESI-MS(+). The loss of the cyclopropyl group is

the primary diagnostic fragment.

Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the nitro and ether functionalities.
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Functional Group
Wavenumber (

)
Intensity Mode

Ar-H 3050 – 3100 Weak
C-H Stretch

(Aromatic)

Cyclopropyl C-H 3010 – 3020 Weak
C-H Stretch (strained

ring)

Nitro (

)
1525 – 1535 Strong Asymmetric Stretch

Nitro (

)
1345 – 1355 Strong Symmetric Stretch

C-O-C 1200 – 1220 Medium
Ether Stretch (Aryl-

Alkyl)

C=N / C=C 1580 – 1600 Medium
Pyridine Ring

Breathing

Quality Control & Validation
To certify the material for pharmaceutical use (e.g., as an intermediate for ALK/ROS1

inhibitors), the following criteria must be met:

Regiochemical Purity: The coupling constant of H-6 must be a singlet. Any doublet character

implies the presence of the 3-isomer or 6-isomer impurities.

Cyclopropyl Integrity: In

NMR, the integral ratio of the aromatic protons (2H total) to the high-field cyclopropyl protons
(4H total) must be exactly 1:2. A lower ratio indicates hydrolysis of the ether to the phenol.

Residual Solvents: Check for THF (1.85, 3.75 ppm) or DMF (2.89, 2.96, 8.02 ppm) used in

synthesis, as these can interfere with biological assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b14838107?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14838107?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

